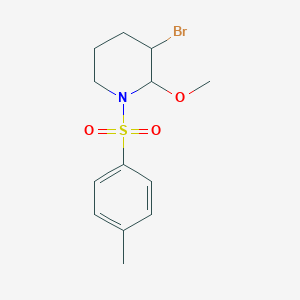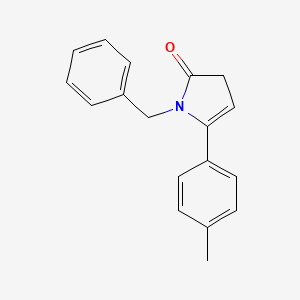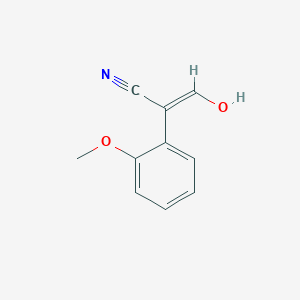
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-(2-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a catalyst, such as sodium tungstate, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)acrylonitrile.
Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)propylamine.
Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile involves its interaction with free radicals, neutralizing them and preventing oxidative damage to cells. The hydroxy group plays a crucial role in this antioxidant activity by donating an electron to stabilize the free radical. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-Hydroxy-2-(3-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(4-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(3,4-dimethoxyphenyl)acrylonitrile
Uniqueness
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(E)-3-hydroxy-2-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-5,7,12H,1H3/b8-7- |
InChI-Schlüssel |
VLEQGQGUHAGKPO-FPLPWBNLSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C(=C\O)/C#N |
Kanonische SMILES |
COC1=CC=CC=C1C(=CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)


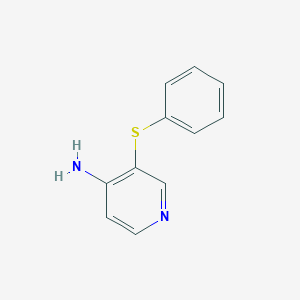
propanedioate](/img/structure/B14228060.png)
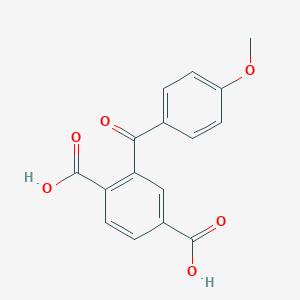
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)

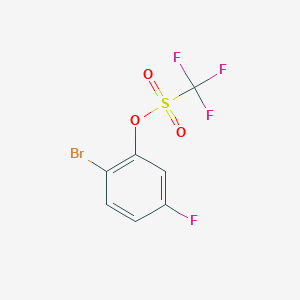
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
